BOC-DL-4-tert-butyl-PHE

Peptide affinity tags Supramolecular recognition Noncanonical amino acids

Standard Boc-Phe lacks the steric bulk and hydrophobic signature required for high-affinity supramolecular tags and controlled peptide nanostructures. BOC-DL-4-tert-butyl-PHE delivers quantifiable, validated performance advantages: • 20-30-fold affinity enhancement for cucurbit[7]uril vs canonical Phe - enables minimal high-affinity peptide tag design • Boc protection directs spherical nanoparticle assembly in diphenylalanine peptides, confirmed by head-to-head morphological comparison • 1:1 enantiomeric ratio provides essential racemic standard for chiral HPLC method validation and racemic protein crystallography Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C18H27NO4
Molecular Weight 321.417
CAS No. 143415-62-7; 250611-12-2; 98375-50-9
Cat. No. B2698751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-DL-4-tert-butyl-PHE
CAS143415-62-7; 250611-12-2; 98375-50-9
Molecular FormulaC18H27NO4
Molecular Weight321.417
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)
InChIKeyNGWQIBYYDHXJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BOC-DL-4-tert-butyl-PHE (CAS 143415-62-7): A Protected Noncanonical Amino Acid for Peptide Engineering and Supramolecular Research


BOC-DL-4-tert-butyl-PHE is a tert-butoxycarbonyl (Boc)-protected racemic mixture of 4-tert-butylphenylalanine (tBuPhe), a noncanonical amino acid derivative. It features a bulky tert-butyl substituent on the phenyl ring, conferring enhanced hydrophobicity and steric bulk relative to canonical phenylalanine (Phe). The compound serves as a key building block in solid-phase peptide synthesis (SPPS) and in the construction of self-assembled peptide nanostructures where Boc protection modulates morphological outcomes [1]. As a protected racemate, it offers distinct utility in racemic crystallography and as a control in chiral separation method development.

Boc-SPPS ready

Direct incorporation without additional protection steps; standard solid-phase workflow compatibility.

Morphology control

Boc group reported to direct spherical nanostructure assembly; supports supramolecular architecture studies.

Racemic reference

DL mixture enables chiral HPLC method validation and racemic crystallography; enantiopure analogs cannot provide this.

Materials precursor

Protected scaffold for tBuPhe-based passivation agents; facilitates derivatization studies.

Procurement Risk Alert: Why BOC-DL-4-tert-butyl-PHE Cannot Be Replaced by Unprotected Phe or Enantiopure L/D Analogs


Generic substitution with canonical Boc-Phe or unprotected 4-tert-butyl-Phe fails due to fundamental differences in binding affinity, self-assembly outcomes, and analytical utility. The 4-tert-butyl substituent increases affinity for synthetic receptors by 20–30-fold compared to Phe [1], a critical parameter in affinity tag design. Unprotected tBuPhe cannot be directly incorporated into Boc-SPPS workflows without additional protection steps. Furthermore, the Boc group on the diphenylalanine motif directs spherical assembly, whereas the unprotected analog forms tubes [2]; substituting unprotected Phe would yield an entirely different nanostructure. Finally, the racemic DL mixture provides essential reference material for chiral HPLC method validation that enantiopure L- or D-analogs cannot supply .

Unprotected tBuPhe

Requires additional protection for Boc-SPPS; may compromise synthesis workflow and coupling efficiency.

Enantiopure L- or D-analog

Does not supply racemic DL reference; insufficient for chiral HPLC method validation and racemic crystallography.

Canonical Boc-Phe

Lacks tert-butyl substituent; may not reproduce receptor binding affinity or supramolecular assembly behavior.

BOC-DL-4-tert-butyl-PHE: Quantitative Evidence of Differentiation vs. Canonical Phenylalanine and Enantiopure Analogs


20–30-Fold Higher Receptor Affinity for 4-tert-Butylphenylalanine vs. Phenylalanine

The 4-tert-butylphenylalanine (tBuPhe) residue, the core amino acid of BOC-DL-4-tert-butyl-PHE, exhibits 20–30-fold higher binding affinity for the synthetic receptor cucurbit[7]uril (Q7) compared to canonical phenylalanine (Phe) [1]. This affinity enhancement is observed in a head-to-head screen and is retained at the N-terminus of model tripeptides.

Receptor Affinity
Head-to-head
20–30-fold higher vs Phe
Supports affinity tag design context
Tripeptide context; N-terminal position
Peptide affinity tags Supramolecular recognition Noncanonical amino acids

Boc Protection Switches Self-Assembly Morphology from Tubes to Spheres

The Boc-protected diphenylalanine peptide self-assembles into spherical nanostructures, whereas its unprotected counterpart forms tubular architectures [1]. This morphological switch demonstrates that the Boc group is not merely a protecting group but an active director of supramolecular assembly.

Assembly Morphology
Head-to-head
Spheres (Boc-protected) vs Tubes (unprotected)
Boc group directs morphology
Aqueous coassembly conditions
Peptide nanomaterials Self-assembly Supramolecular chemistry

Enantiopure D-4-tert-Butylphenylalanine Enables 21.4% Perovskite Solar Cell Efficiency

D-4-tert-butylphenylalanine (D-tBuPhe), the enantiopure counterpart to the racemic DL mixture, has been employed as a passivation molecule in perovskite solar cells, achieving a stabilized power conversion efficiency (PCE) of 21.4% [1]. While BOC-DL-4-tert-butyl-PHE is the protected racemate, this data demonstrates the functional utility of the 4-tert-butylphenylalanine scaffold in advanced materials science.

Materials Performance
Class-level inference
21.4% PCE with D-enantiomer
Reported scaffold utility in materials research
Requires validation with DL racemate
Perovskite solar cells Surface passivation Chiral molecules

HPLC Purity ≥98.0% for Enantiopure D-Analog; Baseline Specification for DL Racemate

The enantiopure Boc-D-4-tert-butyl-Phe analog (CAS 250611-12-2) is supplied with an assay of ≥98.0% (HPLC) . For the racemic DL mixture, vendor specifications typically cite a minimum purity of 95% [1]. This purity benchmark is essential for ensuring reproducible coupling efficiency in solid-phase peptide synthesis.

Purity Specification
Specification review
≥95% HPLC (DL racemate)
Procurement quality benchmark
Enantiopure analog ≥98%
Analytical chemistry Peptide synthesis Quality control

Recommended Research Applications for BOC-DL-4-tert-butyl-PHE Based on Quantitative Differentiation


High-Affinity Peptide Tag Design Using tBuPhe Incorporation

Leverage the 20–30-fold affinity enhancement of the 4-tert-butylphenylalanine residue for cucurbit[7]uril (Q7) [1] to design minimal peptide tags. The Boc-protected DL racemate allows standard Boc-SPPS incorporation of tBuPhe at the N-terminus, enabling facile synthesis of high-affinity recognition sequences. This approach is validated by studies showing that tBuPhe-Gly-Gly retains the affinity gain of the free amino acid.

Morphology-Controlled Peptide Nanostructure Fabrication

Employ BOC-DL-4-tert-butyl-PHE as a monomer in the synthesis of Boc-protected diphenylalanine peptides to direct spherical nanoparticle assembly. Direct head-to-head comparison confirms that Boc protection switches morphology from tubes to spheres [2], enabling precise control over nanoscale architecture in supramolecular materials. The racemic nature of the DL mixture may further influence crystallization and assembly outcomes.

Chiral HPLC Method Development and Racemic Crystallography

Utilize BOC-DL-4-tert-butyl-PHE as a racemic standard for developing and validating chiral separation methods for Boc-protected noncanonical amino acids. The DL mixture provides both enantiomers in a 1:1 ratio, essential for establishing baseline resolution and peak identification . Additionally, the racemate is suitable for racemic protein crystallography, a powerful technique for solving phase problems in macromolecular structure determination.

Precursor for Perovskite Solar Cell Passivation Agents

Synthesize D-4-tert-butylphenylalanine-based passivation molecules for high-efficiency perovskite solar cells. The demonstrated 21.4% PCE using the enantiopure D-tBuPhe scaffold [3] underscores the value of the tert-butylphenylalanine core. BOC-DL-4-tert-butyl-PHE serves as a protected precursor that, after deprotection and chiral resolution, can yield the active passivation agent.

Application
Selection Property
Validation Focus
Affinity tag design
tBuPhe incorporation via Boc-SPPS
Receptor binding assay context
Nanostructure fabrication
Boc-protected diphenylalanine monomer
Self-assembly morphology review
Chiral method validation
Racemic DL standard
Enantiomer resolution verification
Perovskite passivation research
tBuPhe scaffold derivatization
Photovoltaic performance endpoint review
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